Cas no 34599-51-4 (1-(1-bromobutan-2-yl)benzene)

1-(1-Bromobutan-2-yl)benzene is a brominated aromatic compound with the molecular formula C₁₀H₁₃Br. This intermediate is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings, where the bromine moiety serves as a reactive handle for further functionalization. Its structure combines an aromatic benzene ring with an aliphatic brominated side chain, offering versatility in constructing complex molecules. The compound is typically used under controlled conditions due to its reactivity, and its purity is critical for achieving high yields in synthetic applications. Proper handling and storage are recommended to maintain stability.
1-(1-bromobutan-2-yl)benzene structure
1-(1-bromobutan-2-yl)benzene structure
Product Name:1-(1-bromobutan-2-yl)benzene
CAS No:34599-51-4
MF:C10H13Br
MW:213.114222288132
CID:1006341
PubChem ID:576857
Update Time:2025-06-15

1-(1-bromobutan-2-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-bromobutan-2-yl)benzene
    • 1-bromobutan-2-ylbenzene
    • (+-)-1-Brom-2-phenyl-butan
    • (+-)-1-bromo-2-phenyl-butane
    • (1-bromomethyl-propyl)-benzene
    • (RS)-2-phenylbutyl bromide
    • [1-(bromomethyl)propyl]benzene
    • [1-(bromo-methyl)propyl]benzene
    • AC1LB5R1
    • AG-J-03750
    • Benzene, [1-(bromomethyl)propyl]-
    • CTK6C8419
    • SureCN2240978
    • G55616
    • 34599-51-4
    • [1-(Bromomethyl)propyl]benzene #
    • DS-019435
    • EN300-675184
    • (1-Bromobutan-2-yl)benzene
    • DTXSID30341913
    • AKOS012021115
    • SCHEMBL2240978
    • [1-Bromomethylpropyl]benzene
    • J-502716
    • MDL: MFCD09745023
    • Inchi: 1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
    • InChI Key: DEESSKCTGAJPNA-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 212.02006g/mol
  • Monoisotopic Mass: 212.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

1-(1-bromobutan-2-yl)benzene Pricemore >>

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Additional information on 1-(1-bromobutan-2-yl)benzene

Comprehensive Analysis of 1-(1-Bromobutan-2-yl)benzene (CAS No. 34599-51-4): Properties, Applications, and Industry Trends

1-(1-Bromobutan-2-yl)benzene (CAS No. 34599-51-4) is a specialized organic compound with a unique molecular structure combining a benzene ring and a brominated butyl chain. This compound has garnered significant attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research due to its versatile reactivity. The presence of both aromatic and aliphatic bromine functionalities makes it a valuable building block in cross-coupling reactions, particularly in palladium-catalyzed Suzuki-Miyaura and Negishi couplings, which are pivotal in modern organic synthesis.

Recent trends in green chemistry and sustainable synthesis have driven innovations in the application of 1-(1-bromobutan-2-yl)benzene. Researchers are exploring solvent-free reactions and catalytic systems to minimize environmental impact while maintaining high yields. A surge in searches for "brominated aromatic compounds in drug discovery" and "eco-friendly halogenation methods" reflects growing industry interest. The compound's role in constructing chiral intermediates for APIs (Active Pharmaceutical Ingredients) further aligns with the demand for enantioselective synthesis in drug development.

From a technical perspective, 34599-51-4 exhibits notable physicochemical properties: a molecular weight of 213.11 g/mol, boiling point range of 120–125°C at reduced pressure (1 mmHg), and solubility in common organic solvents like dichloromethane and toluene. These characteristics make it compatible with diverse reaction conditions. Analytical techniques such as GC-MS and NMR spectroscopy are typically employed for purity verification, with industrial-grade samples achieving ≥97% purity. Storage recommendations include amber glass containers under inert gas to prevent degradation.

The market for bromobenzene derivatives is projected to grow at 5.8% CAGR (2023–2030), fueled by demand from Asia-Pacific pharmaceutical hubs. Patent analysis reveals increasing use of 1-(1-bromobutan-2-yl)benzene in liquid crystal materials and OLED precursors, addressing the display technology sector's need for high-performance organic semiconductors. This interdisciplinary applicability positions the compound as a focus area in "structure-activity relationship studies" and "materials informatics"—two frequently queried topics in scientific databases.

Quality control protocols for CAS 34599-51-4 emphasize rigorous testing for residual catalysts and heavy metals, particularly when used in GMP-compliant synthesis. Leading manufacturers have developed proprietary purification methods to achieve sub-ppm impurity levels, responding to stringent regulatory requirements in medicinal chemistry. The compound's stability profile under nitrogen atmosphere (-20°C long-term storage) makes it logistically favorable for global supply chains.

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), with computational studies predicting novel applications in gas storage and molecular separation. These developments correlate with rising search volumes for "functionalized aromatics in nanotechnology" and "smart material design." The bromine atom's strategic placement enables precise post-functionalization, a key advantage in designing task-specific materials.

Industrial scale-up challenges for 1-(1-bromobutan-2-yl)benzene production involve optimizing bromination selectivity and minimizing di-brominated byproducts. Continuous flow chemistry approaches have shown promise in addressing these issues, as evidenced by recent publications in Organic Process Research & Development. Energy-efficient distillation techniques and catalyst recovery systems are being implemented to align with circular economy principles—a hot topic in chemical manufacturing forums.

Safety assessments indicate that proper handling procedures (gloves, eye protection, and fume hood use) effectively mitigate routine laboratory risks. The compound's environmental fate has been studied through OECD 301 biodegradation tests, with data supporting appropriate waste management protocols. These findings address frequently asked questions about "halogenated compound environmental impact" in regulatory compliance discussions.

In academic settings, 34599-51-4 serves as an excellent case study for teaching retrosynthetic analysis and protecting group strategies. Its synthesis from 2-phenylbutanol via Appel reaction demonstrates fundamental principles of halogenation, while subsequent transformations illustrate modern C-C bond formation techniques. Educational interest is reflected in search queries for "bench-stable brominating reagents" and "undergraduate organic chemistry experiments."

The future trajectory of 1-(1-bromobutan-2-yl)benzene research will likely focus on photocatalytic bromination methods and flow chemistry integration. With increasing digitalization, cheminformatics tools are being employed to predict novel derivatives with enhanced properties—addressing the industry's need for accelerated molecular design. This aligns perfectly with current search trends around "AI-assisted chemical synthesis" and "high-throughput screening of organobromides," positioning CAS 34599-51-4 as a compound of enduring scientific and industrial relevance.

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